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Compound of Interest

Compound Name:
5-Ethyl-2-(2-(4-

nitrophenoxy)ethyl)pyridine

Cat. No.: B140791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, multifaceted biological

activities, and mechanisms of action of nitrophenoxy pyridine derivatives. These compounds,

characterized by a pyridine ring linked to a nitrophenoxy moiety, have emerged as a versatile

and potent class of molecules in medicinal chemistry. Their significance is underscored by a

broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory,

and enzyme-inhibiting properties. This document consolidates quantitative data, details key

experimental protocols, and visualizes complex pathways to serve as a vital resource for

professionals in drug discovery and development.

Synthetic Strategies
The synthesis of nitrophenoxy pyridine derivatives is adaptable, allowing for extensive

structure-activity relationship (SAR) studies to refine potency and selectivity.[1] Common

strategies involve nucleophilic aromatic substitution (NAS), coupling reactions, and the

introduction of the nitro group via electrophilic aromatic substitution.[2]

One prevalent method is the coupling of a substituted aminopyridine with an activated nitro-

substituted benzene ring, such as 1-fluoro-3-nitrobenzene.[2] Another approach involves

reacting a pyridine derivative with a nitrophenol. For instance, 3-acetylpyridine can be reacted

with N,N-dimethylformamide dimethyl acetal, followed by a reaction with a nitrophenol
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derivative to achieve high yields.[2] The versatility of these synthetic routes enables the

creation of diverse molecular architectures for biological screening.[2]
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A generalized workflow for the synthesis of nitrophenoxy pyridine derivatives.

Biological Activities
Nitrophenoxy pyridine derivatives have demonstrated a remarkable breadth of therapeutic

potential, with significant activity reported in oncology, infectious diseases, and inflammatory

conditions.

Anticancer Activity
The most extensively documented activity of this class of compounds is their antineoplastic

effect.[1] They function primarily as potent inhibitors of various protein kinases, which are

crucial for cancer cell proliferation and survival.[1]

Mechanism of Action: These derivatives target key enzymes in cell cycle regulation and signal

transduction.[1] Significant inhibition has been observed against Aurora kinases, Cyclin-

Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), c-Met, VEGFR-2, and Epidermal Growth

Factor Receptor (EGFR).[1][3] For example, certain 2-substituted-4-(2-fluorophenoxy) pyridine

derivatives have been identified as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.[4]

The binding of these derivatives to the kinase active site blocks downstream signaling, leading

to cell cycle arrest and apoptosis.
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Inhibition of the EGFR signaling pathway by nitrophenoxy pyridine derivatives.

Quantitative Data: The in vitro cytotoxic activity of these compounds has been evaluated

against numerous human tumor cell lines.[5] Some derivatives have exhibited potent antitumor

activities at low concentrations (log10 GI50 = -4.7).[5]

Compound Class Target / Cell Line Activity (IC₅₀ / MIC) Reference

Pyridine-Urea

Derivatives

MCF-7 (Breast

Cancer)
0.22 µM - 7.03 µM [6][7]

Thiophenyl Thiazolyl-

Pyridines
A549 (Lung Cancer) 0.66 µM - 16.03 µM [3]

Pyridine Derivatives
Various (Leukemia,

Melanoma, etc.)
log10 GI₅₀ = -4.7 [5]

Imidazo[1,2-a]pyridine

Derivatives
c-Met Kinase

51.3% - 55.3%

inhibition at 25 µM
[8]

Nitrophenylpiperazine

Derivatives
Tyrosinase IC₅₀ = 72.55 µM [9]

Antimicrobial and Anti-tubercular Activity
Nitrophenoxy pyridine derivatives have also shown significant potential in combating infectious

diseases, including those caused by multidrug-resistant (MDR) and extensively drug-resistant

(XDR) pathogens.
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Mechanism of Action: While the exact mechanisms are varied, these compounds are known to

disrupt essential cellular processes in microbes. Their activity has been confirmed against a

panel of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Anti-tubercular Prowess: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives

demonstrated good potency against the H37RV strain of M. tuberculosis. Some compounds

showed MICs between 0.5 and 0.8 µM, which is comparable to the standard drug Isoniazid

(MIC of 0.3 µM). Furthermore, novel imidazo[1,2-a]pyridine carboxamide derivatives have

shown excellent activity against MDR and XDR strains of TB, with MIC values ranging from

0.05 to 1.5 µM.

Compound Class Organism Activity (MIC) Reference

Imidazo[1,2-a]pyridine

carboxamides

M. tuberculosis

(MDR/XDR)
0.05 - 1.5 µM

6-(4-

nitrophenoxy)-1H-

imidazo[4,5-

b]pyridines

M. tuberculosis

(H37RV)
0.5 - 0.8 µM

Pyridine Chalcone

Derivatives
S. aureus (MRSA)

Not specified, but

showed promise
[6]

Pyridine &

Thienopyridine

Derivatives

E. coli, B. mycoides,

C. albicans

MIC as low as

<0.0048 mg/mL
[10]

Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases, and pyridine derivatives have been

investigated for their ability to modulate inflammatory pathways.[6]

Mechanism of Action: Certain pyrimidine derivatives bearing a meta-nitrophenyl moiety have

been shown to considerably suppress inducible nitric oxide synthase (iNOS) activity (IC50 =

6.2 µM) and iNOS-facilitated nitric oxide (NO) generation (IC50 = 8.6 µM) in LPS-stimulated

cells.[12] The mechanism is believed to involve the blockage of iNOS dimerization.[12] Other
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derivatives have shown inhibitory effects against cyclooxygenase (COX) enzymes, which are

key mediators of inflammation.[12]

Compound Class Target Activity (IC₅₀) Reference

Pyrimidine derivative

(meta-nitrophenyl)
iNOS Activity 6.2 µM [12]

Pyrimidine derivative

(meta-nitrophenyl)
NO Generation 8.6 µM [12]

Pyrimidine-pyridine

hybrids
COX-2 Enzyme 0.25 - 0.89 µM [12]

Other Biological Activities
The structural versatility of nitrophenoxy pyridine derivatives lends them to a range of other

biological activities:

Enzyme Inhibition: Beyond kinases, these compounds have been shown to inhibit other

enzymes like tyrosinase, acetylcholinesterase (AChE), and cytochrome P450 2A6.[8][9][13]

Antioxidant Activity: Some derivatives possess antioxidant properties, which can be

beneficial in diseases associated with oxidative stress.[1]

Anti-leishmanial Activity: This scaffold has also been explored for its potential against

leishmaniasis.[1]

Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key biological

assays are provided below.

MTT Assay for Anticancer Activity
This colorimetric assay is used to assess the cytotoxic activity of a compound by measuring the

metabolic activity of cells.
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Workflow for the MTT cytotoxicity assay.
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Protocol:

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴

cells/well and incubate for 24 hours to allow for attachment.[6]

Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy

pyridine derivatives and incubate for the desired period (e.g., 48 or 72 hours).[6]

MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered

saline (PBS) to each well and incubate for an additional 4 hours.[6]

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance of the solution using a microplate reader.

Analysis: Calculate the percentage of inhibition for each compound concentration and

determine the IC₅₀ value.[1]

Broth Microdilution for Antimicrobial MIC
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Protocol:

Preparation of Inoculum: Culture bacterial strains in an appropriate broth (e.g., Mueller-

Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard. Dilute the

suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

Serial Dilution: Serially dilute the pyridine derivatives in the broth in 96-well microtiter plates.

[6]

Inoculation: Inoculate each well with the prepared bacterial suspension.[6]

Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
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MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.[6]

Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenoxy pyridine derivatives is highly dependent on the nature

and position of substituents on both the pyridine and phenyl rings.

Influence of Substituents: Studies on pyridine-urea derivatives showed that the nature of the

substituent on the phenyl urea moiety significantly influences anticancer activity.[6] A 4-

iodophenyl urea substitution resulted in the highest potency against MCF-7 cells.[6]

Enhancing Groups: The presence of -OMe, -OH, -C=O, and -NH₂ groups can enhance

antiproliferative activity.[14]

Detrimental Groups: Conversely, the presence of halogen atoms or bulky groups may lead to

lower antiproliferative activity.[14]

Positional Effects: The position of substituents is critical. For example, substitutions at

position 3 of the pyridine ring with an imidazole or propargyl ether group showed optimal

interactions with the P450 2A6 active site.[13]
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Logical relationship between structure and biological activity.

Conclusion
N-(4-Nitrophenyl)pyridin-2-amine derivatives and related nitrophenoxy pyridine compounds

represent a highly versatile and potent class of molecules with significant therapeutic potential,

particularly in oncology and infectious diseases.[1] Their efficacy is largely driven by their ability

to inhibit a range of enzymes fundamental to disease progression. The modular nature of their

synthesis allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.

[1] Future research should focus on optimizing lead compounds to improve their

pharmacokinetic profiles and on exploring novel therapeutic applications for this privileged

chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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